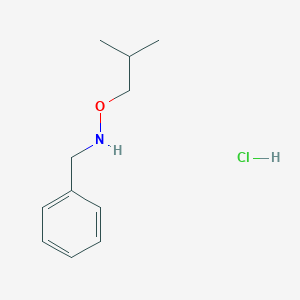

Benzyl(2-methylpropoxy)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Thermostabilizers for Polypropylene : A study detailed the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines through the interaction of specific methylcyclohexynylisopropyl-4-methylphenols and aminoethylnonylimidazoline. The process involves purifying aminocompounds from cycloalkylphenol by transferring them into hydrochloride salt and isolating free amine compounds. The products were tested as thermostabilizers for polypropylene, highlighting their potential application in enhancing the thermal stability of materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Metabolic Activation of Mutagenic Heterocyclic Amines : Research into the metabolic activation of heterocyclic aromatic amines from protein pyrolysates showed the transformation of these compounds into mutagens acting on bacterial cells. This process involves N-hydroxylation, facilitated by forms of cytochrome P-450, underlining the complex biochemical interactions and potential risks associated with certain chemical compounds (Kato, 1986).

C-H Amination with Alkylamines : A palladium-catalyzed intermolecular C-H amination process using secondary amines demonstrates a novel method for the convergent synthesis of tertiary and secondary arylalkyl amines. This highlights the compound's role in facilitating complex chemical reactions, potentially useful in synthesizing a wide range of chemical products (Yoo et al., 2011).

Material Science and Corrosion Inhibition

Corrosion Inhibitors for Mild Steel : A study on amine derivative compounds as corrosion inhibitors for mild steel in an acidic medium suggests that these compounds, including those related to Benzyl(2-methylpropoxy)amine hydrochloride, can effectively protect metals against corrosion. This has implications for their use in industrial applications where corrosion resistance is critical (Boughoues et al., 2020).

Inhibition of Aluminum Corrosion : Schiff bases related to this compound have been studied for their effect on the corrosion of aluminum in hydrochloric acid solution. Findings indicate these compounds serve as effective corrosion inhibitors, potentially useful in protecting aluminum surfaces in corrosive environments (Ashassi-Sorkhabi et al., 2006).

Propriétés

IUPAC Name |

N-(2-methylpropoxy)-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTAUFUFBKYYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CONCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)

![4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2961141.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)

![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)